molecular formula C8H16ClNO3 B11716656 Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride

Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride

Cat. No.: B11716656
M. Wt: 209.67 g/mol
InChI Key: OBDYMEPJJBFBBB-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride typically involves the reaction of ethyl 3-hydroxypiperidine-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are subjects of ongoing research, but it is known to interact with biological systems at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-Hydroxypiperidine-3-carboxylate Hydrochloride: Similar in structure but differs in the position of the hydroxyl group.

    Ethyl 2-oxo-3-piperidinecarboxylate: Contains a ketone group instead of a hydroxyl group.

    Icaridin: A piperidine derivative used as an insect repellent

Uniqueness

Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl 3-hydroxypiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h6-7,9-10H,2-5H2,1H3;1H

InChI Key

OBDYMEPJJBFBBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CCCN1)O.Cl

Origin of Product

United States

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